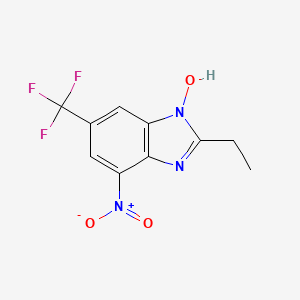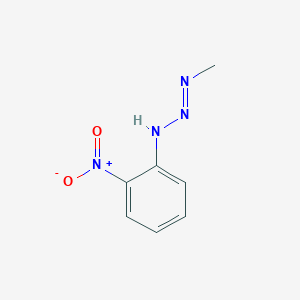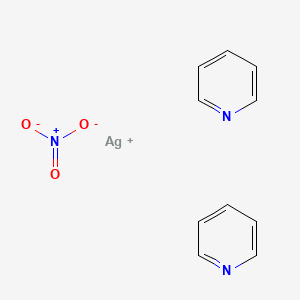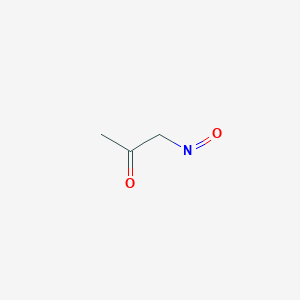
2-Ethyl-4-nitro-6-(trifluoromethyl)-1H-benzimidazol-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-4-nitro-6-(trifluoromethyl)-1H-benzimidazol-1-ol is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of an ethyl group, a nitro group, and a trifluoromethyl group attached to a benzimidazole ring. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-nitro-6-(trifluoromethyl)-1H-benzimidazol-1-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of a suitable benzimidazole precursor, followed by the introduction of the ethyl and trifluoromethyl groups through various chemical reactions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form. The optimization of reaction conditions and the use of efficient catalysts are crucial for the cost-effective and sustainable production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-4-nitro-6-(trifluoromethyl)-1H-benzimidazol-1-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can lead to a variety of functionalized benzimidazole compounds.
Aplicaciones Científicas De Investigación
2-Ethyl-4-nitro-6-(trifluoromethyl)-1H-benzimidazol-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-4-nitro-6-(trifluoromethyl)-1H-benzimidazol-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Trifluralin: A related compound used as a herbicide, known for its similar structural features and chemical properties.
Ethalfluralin: Another herbicide with a similar mechanism of action and applications in agriculture.
Uniqueness
2-Ethyl-4-nitro-6-(trifluoromethyl)-1H-benzimidazol-1-ol stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and potential applications. Its versatility in undergoing various chemical reactions and its potential in diverse fields of research make it a compound of significant interest.
Propiedades
Número CAS |
51047-08-6 |
|---|---|
Fórmula molecular |
C10H8F3N3O3 |
Peso molecular |
275.18 g/mol |
Nombre IUPAC |
2-ethyl-1-hydroxy-4-nitro-6-(trifluoromethyl)benzimidazole |
InChI |
InChI=1S/C10H8F3N3O3/c1-2-8-14-9-6(15(8)17)3-5(10(11,12)13)4-7(9)16(18)19/h3-4,17H,2H2,1H3 |
Clave InChI |
KZGOSOUYFRUMKY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=C(N1O)C=C(C=C2[N+](=O)[O-])C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bicyclo[3.3.1]nonane-9-acetonitrile, 9-cyano-](/img/structure/B14664212.png)


![1H-Imidazo[2,1-C][1,4]oxazine](/img/structure/B14664224.png)




![methyl 4-[(E)-[butyl(methyl)amino]diazenyl]-1H-imidazole-5-carboxylate](/img/structure/B14664248.png)
![2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenesulfamyl chloride](/img/structure/B14664256.png)


